Iodomethamate

Description

Evolution of Synthetic Iodinated Organic Compounds in Chemical Science

The deliberate synthesis of organic compounds containing iodine has led to significant advancements across various scientific disciplines. Initially explored for their antiseptic properties, the unique characteristics of iodinated organic molecules soon found applications in organic synthesis as intermediates and, crucially, in medicine. The high atomic weight of iodine imparts radiopacity to molecules, a property that was ingeniously harnessed for the development of contrast agents for X-ray imaging. nih.gov This led to a surge in research focused on creating water-soluble, non-toxic iodinated compounds that could be safely administered to visualize internal body structures. raena.ai The evolution began with simple inorganic iodides and progressed to more complex organic structures, aiming to improve efficacy and patient tolerance. jcpres.com

Historical Context of Iodomethamate within Organic Iodine Chemistry

This compound, more commonly known by its chemical name sodium iodomethanesulfonate or its trade names such as Methiodal, Abrodil, and Sergosin, emerged in the early 20th century as one of the first water-soluble organic iodine contrast agents. jcpres.comchemspider.com Its development was a crucial step away from the more toxic inorganic iodides that were initially and cautiously used. abdominalkey.com The introduction of compounds like Uroselectan in 1929, and subsequently Methiodal in 1930, marked a significant milestone in urographic imaging, allowing for the visualization of the urinary tract with greater safety and clarity than ever before. raena.aijcpres.com These early agents paved the way for the development of more advanced, tri-iodinated benzoic acid derivatives from the 1950s onwards, which became the new standard in radiographic contrast media. raena.aijcpres.com

Fundamental Principles of Carbon-Iodine Bond Chemistry in Organic Molecules

The utility of iodinated organic compounds is fundamentally rooted in the nature of the carbon-iodine (C-I) bond. This bond is the longest and weakest of the carbon-halogen bonds. This relative weakness makes the iodide ion an excellent leaving group in nucleophilic substitution reactions, a property extensively utilized in organic synthesis.

Chemical and Physical Properties of this compound (Methiodal Sodium)

The properties of this compound, or Methiodal Sodium, were central to its function as an early contrast agent.

| Property | Value |

| Chemical Formula | CH2INaO3S |

| Synonyms | Methiodal sodium, Sodium iodomethanesulfonate, Abrodil, Sergosin, Skiodan |

| Molecular Weight | 243.98 g/mol |

| Appearance | White crystalline powder |

| Solubility | Water-soluble |

Research Findings

Early research on this compound (Methiodal Sodium) focused on its application as a urographic contrast agent. Studies from the 1930s and 1940s established its utility in visualizing the kidneys and urinary tract. Clinical investigations of the time would have centered on determining the optimal methods for its use and observing its excretory pathway. While revolutionary for its time, subsequent research efforts in the field of contrast media quickly shifted towards the development of agents with higher iodine content per molecule and improved tolerability, leading to the eventual replacement of Methiodal and similar early compounds with the more advanced tri-iodinated agents.

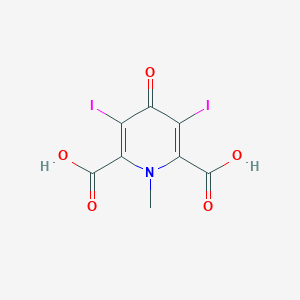

Structure

2D Structure

3D Structure

Properties

CAS No. |

1951-53-7 |

|---|---|

Molecular Formula |

C8H5I2NO5 |

Molecular Weight |

448.94 g/mol |

IUPAC Name |

3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C8H5I2NO5/c1-11-4(7(13)14)2(9)6(12)3(10)5(11)8(15)16/h1H3,(H,13,14)(H,15,16) |

InChI Key |

QXXSPCOLSLNNNE-UHFFFAOYSA-N |

SMILES |

CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |

Canonical SMILES |

CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |

Other CAS No. |

1951-53-7 |

Related CAS |

519-26-6 (2hydrochloride salt) |

Synonyms |

3,5-diiodo-4-oxy-N-methylpyridine-2,6-dicarboxylic acid uroselectan B uroselectan B, disodium salt |

Origin of Product |

United States |

Systematic Nomenclature and Advanced Structural Characterization of Iodomethamate

Preferred IUPAC Nomenclatural Analysis of Iodomethamate.nih.govontosight.aiamericanelements.com

The nomenclature of this compound is derived from its core heterocyclic structure and the attached substituents. The parent acid form of this compound has been identified as 3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylic acid. benchchem.com This name reflects a pyridine (B92270) ring substituted with iodine atoms at positions 3 and 5, a methyl group attached to the nitrogen atom at position 1, and oxo and dicarboxylic acid groups at positions 4 and 2 and 6, respectively. The "4-oxo" designation indicates a pyridone tautomeric form of the pyridine ring.

The disodium (B8443419) salt, which is frequently encountered and sometimes referred to simply as this compound, is systematically named disodium;3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylate. nih.gov Another systematic name for the disodium salt is 1,4-Dihydro-3,5-diiodo-1-methyl-4-oxo-2,6-pyridinedicarboxylic acid disodium salt. americanelements.com Common synonyms for the disodium salt include Iodoxyl, Uroselectan B, and Neo-Iopax. nih.govamericanelements.comscribd.com

Structural Isomerism and Stereochemical Considerations in this compound.

Structural isomerism refers to compounds that share the same molecular formula but differ in the connectivity of their atoms. Stereoisomerism, on the other hand, involves compounds with the same connectivity but different three-dimensional arrangements of atoms. Analysis of the this compound structure reveals a lack of structural isomerism in the common forms discussed, as the positions of the iodine atoms, methyl group, and carboxylate groups on the pyridine ring are specifically defined.

Furthermore, this compound is characterized as an achiral molecule, possessing no defined stereocenters. ebi.ac.uk A chiral center is typically a tetrahedral atom bonded to four distinct groups, leading to non-superimposable mirror images (enantiomers). youtube.commasterorganicchemistry.comyoutube.com The rigid, planar nature of the substituted pyridine ring and the symmetry elements within the molecule preclude the existence of chiral centers or other forms of stereoisomerism such as E/Z isomerism around double bonds, which are reported as absent. ebi.ac.uk

Elucidation of Heterocyclic Frameworks and Di-iodination Pattern of this compound.nih.govontosight.aiwikipedia.org

The fundamental structural core of this compound is a nitrogen-containing heterocyclic ring system, specifically a pyridine framework. nih.govamericanelements.combenchchem.com This ring exists in a 4-oxo or 4-pyridone tautomeric form. americanelements.combenchchem.commasterorganicchemistry.com The nitrogen atom within this heterocyclic ring is substituted with a methyl group. americanelements.combenchchem.com

A defining feature of this compound is its di-iodination pattern. Two iodine atoms are specifically attached to the pyridine ring at positions 3 and 5. nih.govamericanelements.combenchchem.commasterorganicchemistry.com Additionally, the structure includes two carboxylic acid groups located at positions 2 and 6 of the pyridine ring. americanelements.combenchchem.com This specific arrangement of the heterocyclic core, N-methylation, di-iodination at the 3 and 5 positions, and the presence of carboxylate groups at positions 2 and 6 is characteristic of this compound. The synthesis of this compound involves the iodination of chelidamic acid, a pyridine-2,6-dicarboxylic acid derivative, which confirms the introduction of iodine onto the pre-existing heterocyclic ring structure. nih.govamericanelements.com

Advanced Spectroscopic Techniques for this compound Structural Confirmation.spectrabase.com

Advanced spectroscopic techniques are crucial for unequivocally confirming the structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. nih.govsolubilityofthings.com ¹H NMR would be used to identify and analyze the signals corresponding to the methyl group protons, while the absence of signals for protons at positions 3 and 5 on the pyridine ring would support the di-iodination at these sites. ¹³C NMR would help confirm the presence of all unique carbon environments, including those in the pyridine ring, the methyl group, and the carboxylate functionalities.

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to provide characteristic fragmentation patterns. nih.govsolubilityofthings.com The molecular ion peak in the mass spectrum confirms the molecular formula, while the fragmentation pattern can offer insights into the connectivity and substructures within the molecule. The presence of iodine is readily identifiable in mass spectra due to its distinctive isotopic pattern.

Infrared (IR) spectroscopy is valuable for identifying the key functional groups present in this compound. solubilityofthings.comlehigh.edu Specific absorption bands in the IR spectrum correspond to the vibrational modes of functional groups such as the carbonyl stretch of the 4-oxopyridine ring and the carboxylate groups, as well as potential C-I stretches.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be utilized to confirm and quantify the iodine content within the this compound sample, providing further validation of its elemental composition. nih.gov

These spectroscopic methods, often used in combination, provide a comprehensive dataset that allows for the definitive structural elucidation and confirmation of this compound.

| Property | This compound (Acid) | This compound Sodium (Salt) | Source |

| Molecular Formula | C₈H₅I₂NO₅ | C₈H₃I₂NNa₂O₅ | ebi.ac.ukresearchgate.net, nih.govbenchchem.com |

| Molecular Weight | 448.94 g/mol | 492.90 g/mol or 492.92 g/mol | ebi.ac.ukresearchgate.net, nih.govamericanelements.combenchchem.com |

| PubChem CID | 68212 | 68211 | benchchem.com |

| CAS Number | 1951-53-7 | 519-26-6 | benchchem.com, nih.govamericanelements.com |

| Stereochemistry | Achiral | Not specified, likely Achiral | ebi.ac.uk |

| Structural Feature | Description |

| Heterocyclic Framework | Pyridine (specifically, 4-oxopyridine or 4-pyridone) |

| N-Substitution | Methyl group at position 1 |

| Halogenation Pattern | Di-iodination at positions 3 and 5 |

| Carboxylic Acid Groups | Present at positions 2 and 6 |

Synthetic Methodologies and Synthetic Route Optimization for Iodomethamate and Its Analogues

Exploration of Established Synthetic Pathways to Iodomethamate

The conventional synthesis of this compound and its close analogs, such as diatrizoic acid, typically commences with 3,5-dinitrobenzoic acid. This starting material undergoes a sequence of reactions to build the final, highly substituted aromatic ring.

A common pathway involves the following key transformations:

Reduction of Nitro Groups: The two nitro groups of 3,5-dinitrobenzoic acid are reduced to amino groups to form 3,5-diaminobenzoic acid. This reduction is often achieved using reducing agents like iron in the presence of an acid, such as acetic acid. quickcompany.in

Iodination: The resulting 3,5-diaminobenzoic acid is then subjected to iodination to introduce three iodine atoms onto the benzene (B151609) ring, yielding 3,5-diamino-2,4,6-triiodobenzoic acid. A common iodinating agent for this step is iodine monochloride (ICl) or a solution of potassium iododichloride (KICl2). quickcompany.in

N-Acylation: The final step involves the acylation of the two amino groups. For diatrizoic acid, this is an acetylation step, typically using acetic anhydride (B1165640). quickcompany.in For this compound, a different acyl group is introduced, defining its specific structure.

Precursor Chemistry and Intermediate Analysis in this compound Synthesis

The successful synthesis of this compound is highly dependent on the purity and reactivity of its precursors and intermediates. The primary starting material and key intermediates are crucial checkpoints in the manufacturing process.

The journey from a simple benzoic acid derivative to the complex this compound molecule involves several distinct chemical entities. The key precursor is 3,5-diaminobenzoic acid, which is synthesized from 3,5-dinitrobenzoic acid. The subsequent iodination leads to the formation of 3,5-diamino-2,4,6-triiodobenzoic acid, the direct precursor to the final acylation step. quickcompany.innih.govnih.gov

Table 1: Key Precursors and Intermediates in this compound Synthesis

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 3,5-Dinitrobenzoic Acid | C₇H₄N₂O₆ | 212.12 | Starting Material |

| 3,5-Diaminobenzoic Acid | C₇H₈N₂O₂ | 152.15 | Key Intermediate (after reduction) nih.gov |

| 3,5-Diamino-2,4,6-triiodobenzoic acid | C₇H₅I₃N₂O₂ | 557.84 | Key Intermediate (after iodination) nih.gov |

| This compound Sodium | C₈H₅I₃N₂NaO₂ | Not explicitly found | Final Product |

Regioselective Iodination Strategies in the Synthesis of this compound Derivatives

The introduction of three iodine atoms at specific positions (2, 4, and 6) on the benzene ring of 3,5-diaminobenzoic acid is a critical step that dictates the efficacy and properties of the final contrast agent. The directing effects of the amino and carboxyl groups on the aromatic ring play a significant role in achieving the desired regioselectivity.

Electrophilic iodination is the primary method used. The amino groups are strong activating groups and ortho-, para-directing, while the carboxylic acid group is a deactivating and meta-directing group. This combination of substituents favors the iodination at the 2, 4, and 6 positions. Common iodinating agents like iodine monochloride (ICl) are used to achieve this transformation. quickcompany.in

For the synthesis of other iodinated aromatic compounds, various methods for regioselective iodination have been explored. These include the use of silver salts to control the position of iodination on chlorinated aromatic compounds. researchgate.net While not directly applied to this compound in the provided literature, these strategies highlight the ongoing research into achieving precise control over iodination reactions.

Development of Green Chemistry Approaches for Iodinated Compound Synthesis

Traditional methods for the synthesis of iodinated compounds often involve the use of hazardous reagents and solvents. In recent years, there has been a growing emphasis on developing more environmentally friendly, or "green," synthetic routes.

Key areas of development in green chemistry for iodinated compounds include:

Electrochemical Methods: Electrochemical iodination presents a promising green alternative. This method can generate the iodinating species in situ from iodides, avoiding the need for harsh oxidizing agents. researchgate.net

Solvent-Free Reactions: The use of mechanical grinding (mechanochemistry) under solvent-free conditions has been explored for the iodination of pyrimidine (B1678525) derivatives, offering high yields and short reaction times. quickcompany.in While not directly for this compound, this demonstrates a move towards reducing solvent waste.

Catalytic Systems: The development of efficient catalytic systems for iodination can reduce the need for stoichiometric reagents and minimize waste.

These green approaches aim to make the synthesis of iodinated compounds like this compound more sustainable without compromising product quality.

Synthesis of Radiocarbon-Labeled Iodinated Organic Compounds and Analogues

Radiolabeled compounds are essential tools in research, particularly for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. Carbon-14 (¹⁴C) is a commonly used isotope for this purpose due to its long half-life and the fact that its incorporation typically does not alter the chemical properties of the molecule. openmedscience.comopenmedscience.commoravek.comselcia.com

The synthesis of radiocarbon-labeled this compound or its analogues would involve introducing a ¹⁴C atom into a stable position within the molecule. This is often achieved by starting with a simple, commercially available ¹⁴C-labeled precursor, such as [¹⁴C]methyl iodide. nih.gov

A general strategy for producing a ¹⁴C-labeled analogue of this compound could involve:

Synthesis of a ¹⁴C-labeled acylating agent: For instance, if the acyl group were acetyl, [¹⁴C]acetic anhydride could be synthesized from a ¹⁴C-labeled precursor.

Reaction with the tri-iodinated intermediate: The ¹⁴C-labeled acylating agent would then be reacted with 3,5-diamino-2,4,6-triiodobenzoic acid to produce the final radiolabeled compound.

The specific synthetic route would be carefully designed to maximize the incorporation of the expensive ¹⁴C isotope and to ensure the label is in a metabolically stable position. selcia.com

Derivatives, Analogues, and Structure Activity Relationship Studies in Iodomethamate Systems

Synthesis and Design of Novel Iodomethamate Derivatives.

The synthesis of this compound itself provides a foundation for the design of novel derivatives. The established preparation involves converting chelidonic acid to chelidamic acid, followed by iodination and methylation. drugfuture.combenchchem.com Specifically, the iodination of chelidamic acid is carried out using iodine in a boiling aqueous alkaline solution, and subsequent methylation of the nitrogen occurs with dimethyl sulfate (B86663) under hot alkaline conditions. drugfuture.combenchchem.com Another described protocol involves the reaction of 1-methyl-4-oxo-2,6-pyridinedicarboxylic acid with iodine in the presence of a sodium hydroxide (B78521) catalyst. benchchem.com

The design of novel this compound derivatives would likely involve modifications to the core pyridone ring, the carboxylate groups, or the N-methyl substituent. Potential synthetic strategies for creating derivatives could include:

Modification of Carboxylate Groups: The carboxylate groups could be esterified or converted to amides, altering polarity and potential reaction sites.

Substitution on the Pyridone Ring: While positions 3 and 5 are substituted with iodine in this compound, exploring derivatives with different halogens or other functional groups at these or other positions on the pyridone ring could yield novel compounds. However, the di-iodination is key to the radiopaque properties of the parent compound.

Modification of the N-methyl Group: The methyl group on the nitrogen could potentially be replaced with other alkyl or functionalized groups, influencing steric and electronic properties.

Variations in the Pyridone Core: Analogues could involve modifying the oxidation state of the ring or introducing different heteroatoms, although this would move beyond direct this compound derivatives.

Literature on the synthesis of this compound highlights the use of specific reagents and conditions, such as iodine, sodium hydroxide, and dimethyl sulfate. drugfuture.combenchchem.com These reagents and reaction types (iodination, methylation) are fundamental tools that would be employed and adapted in the synthesis of derivatives. For instance, exploring different methylating agents or alternative iodination procedures could be part of a derivative synthesis strategy.

Impact of Substituent Modifications on Chemical Reactivity of this compound Analogues.

Substituent effects play a crucial role in influencing the reactivity of organic compounds. msudenver.eduajpchem.org In the context of this compound analogues, varying the substituents on the pyridone ring or the N-group would invariably impact their chemical behavior. The principles of physical organic chemistry, such as Hammett sigma constants, can be used to quantify the electronic effects of substituents (electron-donating or electron-withdrawing) and correlate them with changes in reaction rates or equilibria. msudenver.eduresearchgate.net

For this compound analogues, potential substituent modifications and their likely impact on chemical reactivity include:

Electronic Effects of Halogens: Replacing the iodine atoms at positions 3 and 5 with other halogens (e.g., bromine or chlorine) would alter the electron density of the pyridone ring, affecting its susceptibility to electrophilic or nucleophilic attack. The electronegativity and size of the halogen would contribute to these effects.

Modifications to the N-Substituent: Changing the N-methyl group to a larger alkyl group would introduce steric hindrance, potentially affecting reactions occurring near the nitrogen or hindering access to the pyridone core. Replacing the methyl group with an electron-withdrawing or electron-donating group would alter the electron density on the nitrogen and the ring system.

While specific detailed research findings on the substituent effects on the chemical reactivity of this compound analogues were not extensively found within the provided search results, the general principles of substituent effects on aromatic and heterocyclic systems are well-established. msudenver.eduajpchem.orgresearchgate.net Studies on related systems, such as substituted benzoic acids or pyridines, demonstrate how electronic and steric factors of substituents influence reaction rates and pathways. msudenver.eduresearchgate.netmdpi.com For example, electron-withdrawing groups generally increase the acidity of carboxylic acids, while electron-donating groups decrease it. This principle could be extrapolated to the carboxylate groups in this compound analogues.

Strategic Derivatization for Enhanced Chemical Performance.

Strategic derivatization aims to modify a compound's structure to improve specific chemical properties or performance characteristics. nih.govsci-hub.se For this compound, considering its chemical structure and reported properties, strategic derivatization could focus on enhancing aspects relevant to its handling, stability, or reactivity in specific chemical processes.

Potential strategies for enhancing chemical performance through derivatization include:

Improving Solubility or Stability: Although this compound sodium is reported to be freely soluble in water, drugfuture.com derivatization could be used to tune solubility in different solvents, which might be beneficial for certain reaction conditions or formulations. Modifications could also be explored to enhance its stability under various conditions (e.g., light, heat, or specific pH ranges), although the original compound is noted to decompose around 200°C. drugfuture.com

Introducing Reactive Handles: Derivatization could introduce functional groups that serve as reactive handles for further chemical transformations, allowing for the synthesis of more complex molecules or conjugation to other materials.

Modifying Electronic Properties for Catalysis or Interactions: While not explicitly mentioned in the context of this compound, in broader chemical research, modifying the electronic properties of a molecule through substituent changes or derivatization can enhance its performance as a catalyst or its ability to interact specifically with other molecules. nsf.govnso-journal.org

The concept of strategic derivatization is widely applied in chemistry to tailor molecules for specific applications. nih.govsci-hub.senih.goviastate.eduthermofisher.com For instance, derivatization is commonly used in analytical chemistry to improve detection sensitivity or chromatographic separation of analytes. nih.govsci-hub.senih.goviastate.eduthermofisher.com While the provided information on this compound is limited regarding specific derivatization strategies for performance enhancement beyond its initial synthesis and use as a contrast agent, the general principles of chemical modification to improve properties like solubility, stability, and reactivity are applicable.

Further research into the specific reaction pathways and sensitivities of the this compound core structure would be necessary to design targeted derivatization strategies for enhancing its chemical performance in novel applications.

Theoretical and Computational Chemistry Approaches for Iodinated Organic Molecules

Quantum Chemical Calculations of Electronic Structure and Reactivity of Iodomethamate.

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, are fundamental tools for exploring the electronic structure and predicting the reactivity of molecules. These calculations can provide detailed information about molecular geometries, energy levels, charge distributions, and spectroscopic properties. For iodinated organic compounds, including the parent acid of this compound (3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylic acid), quantum chemical methods can elucidate the influence of the heavy iodine atoms on the molecule's electronic landscape.

Studies on various iodinated organic molecules have utilized these computational techniques to understand their intrinsic properties and how they participate in chemical reactions. For instance, ab initio and DFT studies have been employed to investigate the structure, reactivity, and thermodynamic properties of hypervalent iodine compounds nih.govresearchgate.netlabex-cappa.fr. These calculations can help determine bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding a molecule's potential reaction sites and pathways. The calculation of standard enthalpies of formation for alkyl iodides and other iodinated organic compounds using ab initio and DFT methods highlights the capability of these techniques to provide reliable thermodynamic data researchgate.net. Furthermore, DFT calculations have been used to study the mechanisms of iodination reactions, providing insights into transition states and energy barriers researchgate.net.

For this compound, quantum chemical calculations could be applied to:

Determine its optimized molecular geometry and electronic structure.

Analyze the charge distribution, particularly on the iodine atoms and the surrounding functional groups, which can influence intermolecular interactions and reactivity.

Calculate molecular orbitals to understand potential electrophilic or nucleophilic attack sites.

Predict spectroscopic properties (e.g., vibrational frequencies) that can be compared with experimental data for validation.

Investigate the stability and electronic properties of different possible ionization states or tautomers of this compound.

While direct computational data for this compound's electronic structure and reactivity from the search results is not available, the established application of quantum chemical methods to other iodinated organic compounds demonstrates the feasibility and value of such studies for this compound.

Molecular Dynamics Simulations of Intermolecular Interactions in Iodinated Systems.

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of molecular systems, including intermolecular interactions, solvation effects, and the stability of complexes. For iodinated systems, MD simulations can be particularly useful for understanding how these molecules interact with their environment, such as in solution or in biological systems.

Studies have utilized MD simulations to investigate intermolecular interactions in various iodinated contexts. For example, MD simulations have been applied to study the structural and transport properties of silver iodide, providing information on ionic motion and interactions mdpi.com. In biological contexts, MD simulations have been used to assess the binding efficiency and stability of radioiodinated compounds with enzymes, offering insights into the dynamics of these interactions over time mdpi.com. The importance of electrostatics and intermolecular electronic motions in hydrogen- and halogen-bonded systems, which can be explored through MD simulations, has also been highlighted researchgate.net.

For this compound, MD simulations could be employed to:

Study its behavior in different solvents and understand solvation effects.

Investigate its interactions with counterions, particularly in the case of the disodium (B8443419) salt.

Model its diffusion and transport properties in various media.

Analyze the formation and stability of aggregates or complexes involving this compound molecules.

Gain a deeper understanding of non-covalent interactions, such as halogen bonding or electrostatic interactions, involving the iodine atoms and other parts of the molecule.

Although specific MD simulation data for this compound was not found in the search results, the application of MD to study intermolecular interactions and dynamics in other iodinated and charged systems demonstrates its relevance for gaining a comprehensive understanding of this compound's behavior in various environments.

Computational Mechanistic Studies of Iodination Reactions and C-I Bond Dynamics.

Computational methods play a crucial role in elucidating the mechanisms of chemical reactions involving iodinated compounds, including the formation and cleavage of carbon-iodine (C-I) bonds. These studies can map reaction pathways, identify transition states, and calculate activation energies, providing detailed insights into how these reactions occur.

Density Functional Theory (DFT) calculations are commonly used in computational mechanistic studies of reactions involving iodinated species. For instance, DFT has been applied to investigate the mechanisms of electrophilic iodination of aromatic compounds, detailing the formation of π-complexes and σ-complexes researchgate.net. These studies help in understanding the factors that influence reactivity and regioselectivity in iodination reactions. Computational studies have also explored reactions catalyzed by iodine, analyzing the role of halogen bonding and other interactions in lowering activation barriers nih.gov.

The dynamics of the C-I bond are also a subject of computational investigation, particularly in reactions involving C-I bond activation or cleavage. Studies on carbon-carbon coupling reactions catalyzed by metal surfaces have utilized DFT calculations to understand the cleavage of the C-I bond in methyl iodide and the subsequent interactions of the iodine atom with the catalyst surface osti.gov. This highlights how computational methods can provide insights into the fate and influence of the iodine atom during reactions.

For reactions involving this compound, computational mechanistic studies could be used to:

Investigate potential synthetic routes for this compound or its derivatives.

Study the mechanism of reactions where this compound acts as a reactant or product.

Analyze the stability and reactivity of the C-I bonds within the this compound structure under different conditions.

Explore potential decomposition pathways involving C-I bond cleavage.

While specific mechanistic studies on reactions of or forming this compound were not found, the application of computational methods to understand iodination reactions and C-I bond dynamics in other systems provides a strong basis for applying these techniques to this compound chemistry.

Predictive Modeling of Chemical Behavior for this compound and its Derivatives.

Predictive modeling approaches, ranging from quantitative structure-property relationships (QSPR) to machine learning, are increasingly used to forecast the chemical behavior of compounds based on their molecular structures. For iodinated organic molecules, these models can help predict properties relevant to their fate, transport, and reactivity.

The behavior of iodinated organic compounds in various environments can be complex, influenced by factors such as speciation, charge, and interactions with different matrices pnnl.govacs.org. Predictive models are necessary for preliminary assessment and screening, particularly for understanding environmental fate and transport acs.orgpnnl.gov. However, developing accurate models for charged organic compounds like this compound presents challenges due to the complexity of interactions beyond simple hydrophobicity acs.org.

Studies have explored predictive modeling for various iodinated compounds. For example, computational studies have been used to predict the acidity of iodobenzenes and diiodophenols researchgate.net. Machine learning algorithms are also being developed and applied to predict reaction outcomes and optimize synthetic conditions for iodinated organic materials chemrxiv.org. These approaches leverage molecular descriptors and experimental data to build models capable of making predictions for new or untested compounds.

For this compound and its derivatives, predictive modeling could be applied to:

Estimate physicochemical properties such as solubility, pKa, or partitioning behavior.

Predict its fate and transport in environmental systems, considering its charged nature. pnnl.govacs.orgpnnl.gov

Develop QSPR models to correlate structural modifications of this compound derivatives with changes in their properties or reactivity.

Utilize machine learning to predict the outcomes of reactions involving this compound, potentially guiding synthetic efforts.

Advanced Analytical Methodologies for Quantification and Characterization of Iodomethamate

Spectroscopic Fingerprinting and Quantitative Analysis of Iodinated Organic Compounds.

Spectroscopic techniques play a vital role in the identification and quantitative analysis of iodinated organic compounds. These methods exploit the interaction of electromagnetic radiation with the molecules to provide characteristic fingerprints and measure concentrations.

Mass spectrometry (MS), particularly when coupled with separation techniques like liquid chromatography (LC-MS/MS), is a powerful tool for the selective and sensitive detection and identification of organic iodine compounds. acs.orgnih.govresearchgate.net LC-HRMS (Liquid Chromatography–High Resolution Mass Spectrometry) has been developed for the selective and sensitive detection of organic iodine compounds and the identification of their structures. acs.orgnih.govresearchgate.net This involves the use of extracted ion chromatograms of product ions, such as the iodine ion, collected on rapid scanning mass spectrometers like quadrupole orbitrap systems. acs.orgnih.govresearchgate.net MS/MS experiments and matching with reference standards enable the acquisition of structural information. acs.orgnih.govresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another highly sensitive technique frequently employed for the determination and speciation of iodine. researchgate.netresearchgate.netacs.orgaip.orgresearchgate.netresearchgate.net ICP-MS can quantify total iodine concentrations and, when coupled with separation methods, can distinguish between different iodine species. aip.org

Beyond mass spectrometry, other spectroscopic methods are applicable. UV/Vis spectrophotometry can be used for the quantitative analysis of iodine. researchgate.net For example, kinetic UV/Vis photospectrometry has been shown to be a sensitive method for iodide detection. researchgate.net Spectroscopic analysis, such as fluorescence quenching assays, can also be utilized to study the interactions of iodinated compounds, like iodomethamate, with biological molecules such as serum albumin, allowing for the determination of binding constants and thermodynamic parameters. benchchem.com

Chromatographic Separation Techniques for Purity Assessment and Isolation of this compound and its Derivatives.

Chromatographic methods are essential for separating complex mixtures containing this compound and its potential derivatives, enabling purity assessment and isolation. Various chromatographic techniques have been applied to iodinated organic compounds.

LC-MS/MS is a technique mentioned for quantifying this compound with a reported detection limit of 0.1 ng/mL. benchchem.com This hyphenated technique combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry.

Chromatographic separation is widely used for iodine speciation, allowing for the differentiation of various chemical forms of iodine in a sample. researchgate.netresearchgate.net Early methods included paper chromatography and electrophoresis, which were used to separate iodine-containing organic compounds, such as thyroid hormones and certain contrast agents, from inorganic iodide. oup.com

Column chromatography has been employed for the separation of biologically important iodine compounds. publish.csiro.au For instance, a system using kieselguhr-supported sodium hydroxide (B78521) as the stationary phase and specific solvent mixtures as the mobile phase has been described for separating compounds like thyroxine, tri-iodothyronine, di-iodotyrosine, and mono-iodotyrosine. publish.csiro.au

More advanced techniques include ion-exchange chromatography coupled to ICP-MS for the determination of inorganic iodine species, and size-exclusion chromatography coupled to ICP-MS for the separation of organic iodine species. researchgate.net High-performance liquid chromatography (HPLC) coupled to ICP-MS has been specifically developed for the separation and determination of iodophenol compounds, utilizing both reversed-phase and anion-exchange modes. researchgate.net Ion chromatography is also used for measuring iodine ions google.com and total iodine researchgate.netbrjac.com.br, and can be coupled with ICP-MS for speciation analysis in complex matrices. researchgate.netresearchgate.net Furthermore, HPLC methods using reverse phase columns have been developed for the analysis of iodomethane (B122720) (methyl iodide), demonstrating the applicability of HPLC to different types of iodinated organic compounds. sielc.com Thin layer chromatography (TLC) and High-Pressure Liquid Chromatography (HPLC) are also utilized for the analysis and purification of radioiodinated compounds. iaea.org

Development of High-Precision Quantitative Methods for Iodine in Complex Organic Matrices.

Achieving high-precision quantitative analysis of iodine, particularly within complex organic matrices, requires robust sample preparation and sensitive detection methods. The inherent volatility of some iodine species and potential matrix effects pose analytical challenges.

ICP-MS is recognized as a highly sensitive and effective method for determining iodine concentrations in a variety of complex samples, including environmental and biological matrices. researchgate.netacs.orgaip.orgresearchgate.net To address the challenges of complex matrices, efficient sample preparation methods are crucial. Techniques such as fusion extraction researchgate.netacs.org and microwave-induced combustion (MIC) brjac.com.br are employed to effectively extract iodine from solid organic matrices, ensuring complete dissolution and release of iodine for subsequent analysis.

Quantitative analysis of specific iodine isotopes, such as 127I and 129I, using ICP-MS has demonstrated good accuracy and linearity over a wide concentration range. researchgate.netacs.org The method's precision and accuracy are influenced by factors such as sample preparation and the presence of matrix components. researchgate.net

Ionometry, utilizing ion-selective electrodes (ISE), provides an alternative approach for the quantitative determination of iodine in the form of iodide. researchgate.netbrjac.com.br This method can offer accuracy comparable to techniques like neutron activation analysis and is considered suitable for routine analysis. researchgate.netbrjac.com.br Ion chromatography is also used for the quantitative determination of iodine ions google.com and total iodine researchgate.netbrjac.com.br in various matrices. Methods have been developed to quantify molecular iodine in iodide compounds using ion chromatography following specific reactions, improving accuracy particularly at low concentrations compared to traditional titration methods. google.com

Electroanalytical Techniques for Probing Reaction Mechanisms of Iodinated Species.

Electroanalytical techniques provide valuable insights into the redox behavior and reaction mechanisms of organic compounds, including iodinated species. These methods involve the application of potential or current to an electrochemical cell and the measurement of the resulting electrical signals.

Electro-organic chemistry leverages electrodes and electrolyte solutions to drive chemical transformations through redox processes. ucl.ac.uk Electrochemical methods can be utilized for the activation of both iodide ions and organic iodide compounds, facilitating various organic reactions. ucl.ac.uk For instance, the anodic oxidation of iodide anion can generate reactive iodonium (B1229267) cation species, which are relevant in reactions like iodofluorination. mdpi.com

Techniques such as cyclic voltammetry (CV) are commonly applied electroanalytical tools. nih.govacs.org CV involves scanning the potential of an electrode linearly over time and measuring the resulting current. nih.gov This allows for the determination of redox potentials and provides information about the kinetics of electron transfer processes. nih.govacs.org Electroanalytical techniques have been used to study oxidative addition processes involving low-valent transition metals and aryl iodides, helping to understand reaction rates and proposed mechanisms. escholarship.org By analyzing the current response at varying scan rates, valuable kinetic parameters can be obtained. nih.gov

Other electroanalytical techniques relevant to electrosynthesis and mechanistic studies include chronoamperometry (potentiostatic control) and chronopotentiometry (galvanostatic control), which involve applying a constant potential or current, respectively, and monitoring the resulting current or potential change over time. acs.org These tools are valuable for monitoring redox-active intermediates and probing key mechanistic questions in organic and organometallic chemistry. nih.gov

Emerging Research Directions in Iodinated Organic Chemistry Relevant to Iodomethamate

Innovations in Synthetic Strategies for Advanced Iodinated Architectures

Recent years have seen significant progress in developing efficient and selective methods for synthesizing complex iodinated organic molecules. A key area of innovation is the expanded use of hypervalent iodine reagents. These compounds, featuring iodine in higher oxidation states (e.g., +3 or +5), offer environmentally benign and often metal-free alternatives to traditional reagents for various transformations, including direct iodination and oxidative coupling reactions. researchgate.netwalshmedicalmedia.comnih.govbeilstein-journals.orgresearchgate.netmdpi.commdpi.com

Hypervalent iodine(III) compounds, such as iodobenzene (B50100) diacetate (PIDA) and cyclic benziodoxole derivatives, have proven versatile in facilitating the formation of new carbon-carbon and carbon-heteroatom bonds, as well as in mediating oxidative functionalizations. nih.govmdpi.comfrontiersin.org For instance, hypervalent iodine-mediated dearomatizing spirocyclization is an emerging strategy for constructing complex spirocyclic architectures from aromatic precursors under mild conditions. researchgate.net

Furthermore, advancements in radioiodination techniques are crucial for developing new radiopharmaceuticals used in diagnostic imaging (SPECT and PET) and radiotherapy. acs.orgmdpi.com New methodologies aim to incorporate radioiodine isotopes (such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) into organic molecules under milder conditions and with higher efficiency, overcoming limitations of earlier high-temperature or strongly oxidizing methods. acs.orgmdpi.com These developments are directly relevant to the medical imaging applications historically associated with iodinated compounds like Iodomethamate.

Some examples of recent synthetic strategies involving iodinated compounds include:

Hypervalent Iodine(III)-Mediated Synthesis: Utilizing reagents like PIDA or cyclic benziodoxolones for oxidative transformations and the formation of complex structures. walshmedicalmedia.commdpi.comfrontiersin.org

Metal-Free Oxidative Couplings: Employing iodine or hypervalent iodine compounds as catalysts or reagents for coupling reactions without the need for transition metals. nih.govbeilstein-journals.orgresearchgate.netorganic-chemistry.org

Improved Radioiodination Methods: Developing efficient techniques for incorporating radioisotopes of iodine into a variety of organic scaffolds for medical applications. acs.orgmdpi.com

These innovations in synthetic methodology enable the creation of a wider range of iodinated structures with potential for diverse applications, including new contrast agents or biologically active molecules.

Exploration of Novel Chemical Reactivities in Iodinated Organic Systems

Research into the unique reactivity of iodinated organic compounds continues to uncover new chemical transformations. The ability of iodine to exist in multiple oxidation states and participate in various reaction mechanisms, including polar, pericyclic, and radical pathways, makes iodinated systems valuable in organic synthesis. nih.govmdpi.comcsic.esresearchgate.net

Hypervalent iodine compounds, in particular, exhibit distinct reactivity that can be leveraged for transformations challenging to achieve with other reagents. These include highly selective oxidations, halogenations, aminations, and cyclizations. nih.govmdpi.com Recent studies have explored novel reactivity in hypervalent iodine-mediated arylations and vinylations, allowing the efficient transfer of aryl and vinyl groups to various nucleophiles. frontiersin.orgsigmaaldrich.com

Iodine-mediated radical reactions have also gained attention, offering complementary pathways to traditional ionic reactions. researchgate.net These reactions can be initiated by visible light, heat, or electrochemical methods, leading to diverse chemical transformations. mdpi.comresearchgate.net

The exploration of novel reactivity in iodinated systems is leading to:

New Bond-Forming Reactions: Development of efficient methods for creating C-C, C-O, C-N, and C-S bonds using iodinated reagents or catalysts. nih.gov

Selective Functionalizations: Achieving high chemo-, regio-, and stereoselectivity in transformations mediated by iodinated compounds. frontiersin.orgresearchgate.net

Environmentally Friendly Processes: Utilizing the often mild and less toxic nature of iodinated reagents compared to heavy metal alternatives. walshmedicalmedia.comnih.govresearchgate.net

Understanding and harnessing these novel reactivities are crucial for designing and synthesizing new iodinated molecules with tailored properties.

Integration of Machine Learning and AI in Predicting Iodinated Compound Properties and Reactions

The application of machine learning (ML) and artificial intelligence (AI) is increasingly impacting organic chemistry, including the study of iodinated compounds. These computational tools can analyze large datasets to predict molecular properties, reaction outcomes, and guide the design of new experiments. acs.orgresearchgate.netdntb.gov.ua

For iodinated compounds, ML models are being developed to predict key properties such as bond dissociation enthalpy (BDE), which is indicative of reactivity and stability. researchgate.netdntb.gov.uaresearchgate.net By training models on computational or experimental data, researchers can rapidly estimate BDE values for a wide range of iodinated structures, accelerating the identification of promising candidates for specific reactions. researchgate.netdntb.gov.ua

ML is also being applied to predict the outcomes of reactions involving iodinated catalysts or reagents. For example, models have been developed to predict the enantioselectivity of asymmetric reactions catalyzed by chiral hypervalent iodine(III) compounds. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net These predictive models can help optimize reaction conditions and guide the design of more effective catalysts. chinesechemsoc.orgchinesechemsoc.org

Furthermore, ML algorithms are being integrated into analytical workflows to assist in the identification of iodinated compounds from complex spectroscopic data, such as mass spectrometry. nih.gov This is particularly useful in non-targeted analysis for discovering unknown iodinated species. nih.gov

Key applications of ML and AI in iodinated organic chemistry include:

Property Prediction: Estimating properties like BDE, solubility, and stability using trained ML models. researchgate.netdntb.gov.uaresearchgate.net

Reaction Outcome Prediction: Forecasting yields, selectivity (e.g., enantioselectivity), and optimal conditions for reactions involving iodinated species. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net

Spectroscopic Data Analysis: Utilizing ML for the identification and structural elucidation of iodinated compounds from analytical data. nih.gov

These computational approaches complement experimental efforts, enabling more efficient exploration of the chemical space of iodinated molecules.

Development of Next-Generation Analytical Platforms for Iodinated Molecule Discovery

The ability to accurately detect, quantify, and characterize iodinated organic compounds is essential for research and development. Advances in analytical chemistry are leading to the development of more sensitive, selective, and high-throughput platforms. brjac.com.braip.org

Mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS), are powerful tools for identifying and characterizing iodinated molecules in complex matrices. nih.govcopernicus.orgresearchgate.netacs.org The characteristic isotopic pattern of iodine is a valuable feature for identifying iodinated compounds in MS data. nih.gov New ML-based strategies are enhancing the ability to recognize iodinated compounds from MS/MS fragmentation patterns in both positive and negative ionization modes. nih.gov

Inductively coupled plasma-mass spectrometry (ICP-MS) is widely used for the sensitive quantification of total iodine content in various samples. brjac.com.braip.orgcopernicus.org When coupled with separation techniques like LC, it can provide information on different iodinated species present. copernicus.org

Beyond traditional methods, emerging techniques like X-ray fluorescence imaging (XFI) are showing promise for the non-invasive detection of iodinated tracers in biological systems. mdpi.com This technique leverages the X-ray absorption properties of iodine, similar to its use in contrast agents, but for targeted imaging applications at the cellular level. mdpi.com

Developments in analytical platforms relevant to iodinated organic chemistry include:

Advanced Mass Spectrometry: Utilizing LC-HRMS and tandem MS for the identification and structural characterization of diverse iodinated compounds. nih.govcopernicus.orgresearchgate.netacs.org

** hyphenated Techniques:** Combining separation methods (e.g., LC) with elemental analysis techniques (e.g., ICP-MS) for species-specific iodine analysis. brjac.com.brcopernicus.org

Emerging Imaging Modalities: Exploring techniques like XFI for targeted detection and imaging of iodinated molecules in complex environments. mdpi.com

These analytical advancements provide researchers with the tools necessary to discover, characterize, and study novel iodinated organic molecules, supporting the progress in synthesis and reactivity.

Q & A

Basic: What are the established protocols for synthesizing Iodomethamate (C₈H₃I₂NNa₂O₅) in laboratory settings?

Answer:

this compound synthesis typically involves iodination of methamic acid derivatives under controlled conditions. A standard protocol includes:

- Step 1 : Reaction of 1-methyl-4-oxo-2,6-pyridinedicarboxylic acid with iodine in the presence of a sodium hydroxide catalyst at 60–80°C for 6–8 hours.

- Step 2 : Purification via recrystallization using ethanol-water mixtures to achieve ≥98% purity .

- Characterization : Validate structure using NMR (¹H/¹³C) and mass spectrometry, with iodine content confirmed via inductively coupled plasma mass spectrometry (ICP-MS) .

Basic: What analytical techniques are recommended for assessing this compound purity and stability in aqueous solutions?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to monitor degradation products.

- Stability Testing : Conduct accelerated stability studies at 40°C/75% relative humidity for 6 months, measuring pH, iodine dissociation (via ion-selective electrodes), and osmolality .

- Data Interpretation : Report mean ± standard deviation (SD) for triplicate measurements, ensuring values align with ICH Q1A guidelines .

Advanced: How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?

Answer:

Contradictions often arise from interspecies metabolic differences. A systematic approach includes:

- Comparative Pharmacokinetic Studies : Administer identical doses (e.g., 10 mg/kg) to rodents, canines, and primates, collecting plasma samples at 0, 1, 3, and 6 hours post-injection. Analyze using LC-MS/MS.

- Statistical Modeling : Apply mixed-effects models to account for variability in hepatic clearance rates and protein binding .

- Reproducibility Checks : Validate findings against historical data using meta-analysis frameworks (e.g., PRISMA guidelines) to identify methodological inconsistencies .

Advanced: What experimental designs are optimal for studying this compound’s nephrotoxicity mechanisms?

Answer:

- In Vitro Models : Use human renal proximal tubule cells (HK-2) exposed to 0.1–1.0 mM this compound for 24–72 hours. Measure oxidative stress markers (e.g., glutathione depletion, lipid peroxidation) and apoptosis via flow cytometry .

- In Vivo Validation : Employ Sprague-Dawley rats with controlled glomerular filtration rate (GFR) monitoring. Compare histopathological findings (e.g., tubular necrosis) with biochemical data (serum creatinine, BUN) .

- Data Integration : Apply pathway analysis tools (e.g., Ingenuity Pathway Analysis) to link toxicity markers to mitochondrial dysfunction or inflammatory pathways .

Advanced: How can researchers address gaps in understanding this compound’s interaction with serum albumin?

Answer:

- Equilibrium Dialysis : Incubate this compound (0.5–5.0 mM) with human serum albumin (HSA) at 37°C for 4 hours. Quantify bound vs. free iodine using ultrafiltration and atomic absorption spectroscopy.

- Spectroscopic Analysis : Perform fluorescence quenching assays to determine binding constants (Kₐ) and thermodynamic parameters (ΔH, ΔS) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding sites on HSA, validating results with site-directed mutagenesis .

Basic: What are the key physicochemical properties of this compound relevant to formulation research?

Answer:

- Solubility : 250 mg/mL in water at 25°C; pH-dependent stability (optimal pH 6.5–7.5).

- Osmolality : 1200 mOsm/kg (measured via freezing-point depression osmometry).

- Thermal Behavior : Decomposition onset at 180°C (DSC analysis) .

Advanced: How to design a study evaluating this compound’s efficacy as a contrast agent in MRI vs. CT imaging?

Answer:

- Dose-Response Trials : Administer 0.1–0.5 mmol/kg this compound to animal models (e.g., rabbits) and compare imaging contrast enhancement (signal-to-noise ratio) in T1-weighted MRI vs. CT.

- Kinetic Analysis : Calculate elimination half-life (t½) and volume of distribution (Vd) using non-compartmental modeling .

- Statistical Reporting : Use ANOVA with post-hoc Tukey tests to compare modalities, reporting p-values <0.05 as significant .

Advanced: What methodological frameworks are suitable for assessing this compound’s environmental impact in wastewater?

Answer:

- Sampling Protocol : Collect hospital wastewater pre- and post-filtration, using solid-phase extraction (SPE) to concentrate this compound residues.

- Analytical Techniques : Quantify via LC-MS/MS with a detection limit of 0.1 ng/mL.

- Ecotoxicity Assays : Expose Daphnia magna to 1–100 μg/L this compound for 48 hours, measuring mortality and reproductive endpoints .

Basic: How to validate iodine quantification methods in this compound-containing biological samples?

Answer:

- Sample Preparation : Digest plasma/tissue with nitric acid (65°C, 2 hours) to release bound iodine.

- Calibration Standards : Prepare iodine solutions (0.1–10 ppm) for ICP-MS calibration (RSD <5%).

- Validation Metrics : Assess accuracy (spike recovery 95–105%), precision (intra-day CV <10%), and limit of quantification (LOQ 0.05 ppm) .

Advanced: What strategies mitigate bias in retrospective studies on this compound’s clinical safety?

Answer:

- Data Triangulation : Combine electronic health records (EHRs), adverse event reports, and lab data to cross-validate findings.

- Confounder Adjustment : Use propensity score matching to control for variables like age, renal function, and comorbidities .

- Bias Reporting : Adhere to STROBE guidelines, explicitly stating limitations in patient selection and missing data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.